molecular formula C23H14ClFN2O5 B2614586 N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 888465-37-0

N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2614586
CAS No.: 888465-37-0
M. Wt: 452.82
InChI Key: JXOMCLQZLZXLLV-UHFFFAOYSA-N
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Description

N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H14ClFN2O5 and its molecular weight is 452.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

Research often explores the synthesis and structure-activity relationship (SAR) of compounds with similar structures for potential therapeutic uses. For instance, Heinrich et al. (2004) investigated indolealkylphenylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, highlighting the importance of structural modifications for biological activity (Heinrich et al., 2004). Similar SAR studies help in understanding how minor changes in the molecular structure can impact the compound's affinity towards certain biological targets, potentially applicable to the research of our compound of interest.

Antimicrobial Applications

Compounds featuring benzofuran and dioxole frameworks are explored for their antimicrobial properties. Idrees et al. (2019) synthesized novel derivatives demonstrating antimicrobial activity, suggesting the potential utility of structurally related compounds in combating microbial infections (Idrees et al., 2019).

Metabolism and Disposition Studies

Understanding the metabolism and disposition of chemically related compounds provides insights into their pharmacokinetics. Renzulli et al. (2011) detailed the disposition and metabolism of an orexin receptor antagonist, shedding light on how such compounds are processed in the body (Renzulli et al., 2011).

Antifungal and Antimicrobial Screening

The synthesis and evaluation of compounds with benzofuran units for antifungal properties, as researched by Abedinifar et al. (2020), illustrate the potential of benzofuran derivatives in developing new preservatives and antifungal agents (Abedinifar et al., 2020).

Analytical and Pharmacological Studies

Further research into similar compounds involves their analytical characterization, pharmacological evaluation, and potential therapeutic applications, such as the work by Talupur et al. (2021) on novel heterocyclic compounds with potential biological activities (Talupur et al., 2021).

Properties

IUPAC Name

N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClFN2O5/c24-15-10-13(6-7-16(15)25)26-23(29)21-20(14-3-1-2-4-17(14)32-21)27-22(28)12-5-8-18-19(9-12)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOMCLQZLZXLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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